3-(2-Fluoroanilino)propanenitrile
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Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 3-(2-Fluoroanilino)propanenitrile involves versatile intermediates like 3-fluoro-2-hydroxynitriles, which can be converted into fluoropyruvic acids and subsequently into various derivatives including amino acids and esters via Strecker-type reactions. These methods demonstrate the synthetic accessibility of fluorinated nitriles and their derivatives from simple precursors through reactions that allow for the introduction of the fluorine atom and nitrile group into the molecule (Remli et al., 1982); (Ayi & Guedj, 1984).
Molecular Structure Analysis
Studies on molecules with similar structures, such as 3-fluoroanisole and its derivatives, provide insights into the molecular conformation influenced by fluorine substitution. For instance, the presence of fluorine can affect the molecule's conformational isomerism and internal rotation, highlighting the impact of fluorine on the molecular structure and stability of organofluorine compounds (Dorofeeva et al., 2006).
Chemical Reactions and Properties
The reactivity of fluorinated compounds like 3-(2-Fluoroanilino)propanenitrile can be illustrated by the synthesis and reactivity of related fluorinated intermediates. These compounds participate in various chemical reactions, including those leading to the formation of complex structures and derivatives, demonstrating the versatile chemistry of fluorinated nitriles (Christe et al., 1990).
Physical Properties Analysis
The introduction of fluorine into organic molecules significantly influences their physical properties. For example, the study of fluorinated glymes shows that the incorporation of fluorine can enhance the safety and performance of lithium-ion batteries by modifying the electrolyte's composition and properties, suggesting potential applications of fluorinated compounds in energy storage technologies (Liu et al., 2016).
Chemical Properties Analysis
The chemical properties of fluorinated compounds, including those similar to 3-(2-Fluoroanilino)propanenitrile, are marked by their reactivity and potential for forming various chemical bonds and structures. The synthesis of metal dithiocarbamate derivatives from nitrile-containing ligands exemplifies the reactivity of such compounds, leading to the formation of complexes with diverse applications in materials science and coordination chemistry (Halimehjani et al., 2015).
Scientific Research Applications
Applications in Downstream Processing of Biologically Produced Chemicals
Research on the downstream processing of biologically produced chemicals like 1,3-propanediol and 2,3-butanediol provides insights into the separation and purification techniques relevant to the field of organic synthesis and chemical production. These techniques include evaporation, distillation, and membrane filtration, which could be applicable in the processing of compounds like 3-(2-Fluoroanilino)propanenitrile for various industrial applications (Zhi-Long Xiu & A. Zeng, 2008).
NEXAFS Studies of Transition Metal Compounds
The use of Near-edge X-ray Absorption Fine Structure (NEXAFS) for studying the electronic and structural properties of transition metal compounds including oxides, nitrides, carbides, and sulfides. This technique's applicability to understanding the bonding environment and chemical reactivities of compounds could extend to studies on fluorinated organic compounds (Jingguang G. Chen, 1998).
Fluorocarbon Refrigerants and Syntheses
The development and synthesis of small fluorocarbon molecules for applications as refrigerants, foam expansion agents, and solvents. This research area's focus on the synthesis and application of fluorinated compounds provides a context for understanding the utility and production methods of compounds such as 3-(2-Fluoroanilino)propanenitrile in industrial and environmental applications (Alexandre J. Sicard & R. Baker, 2020).
Practical Synthesis of Fluorinated Biphenyls
The synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate for manufacturing flurbiprofen, showcases methods relevant to the synthesis of fluorinated organic compounds. This research indicates the challenges and innovations in the synthesis of fluorinated intermediates, which may apply to compounds like 3-(2-Fluoroanilino)propanenitrile (Yanan Qiu et al., 2009).
Safety And Hazards
The specific safety and hazards associated with 3-(2-Fluoroanilino)propanenitrile are not detailed in the available literature. However, similar compounds such as propionitrile are associated with various hazards, including flammability and toxicity2.
Future Directions
The future directions of research involving 3-(2-Fluoroanilino)propanenitrile are not explicitly mentioned in the available literature. However, similar fluorinated nitrile compounds have been studied for their potential use in high-energy density lithium metal batteries5.
Please note that this information is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
3-(2-fluoroanilino)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5,12H,3,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENLUHCIJJCGSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCC#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-Fluorophenyl)amino)propanenitrile |
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